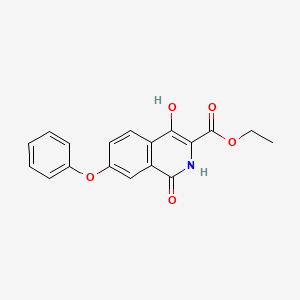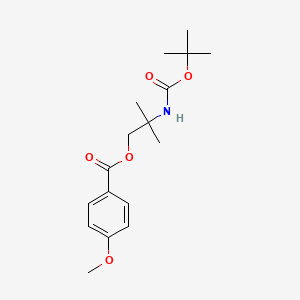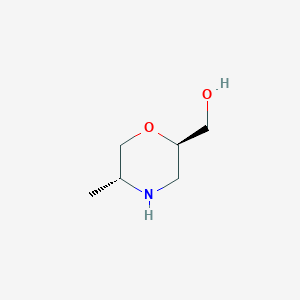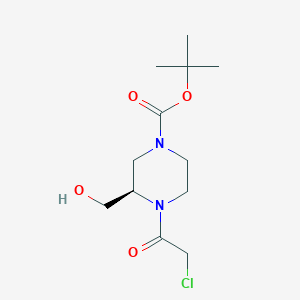
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves the reaction of 1,4-dihydroxyisoquinoline with phenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and an appropriate solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and various substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: This compound shares a similar structure but lacks the 1-hydroxy group.
Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: This compound has a methyl group at the 1-position instead of a hydroxy group.
Uniqueness
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its dual hydroxy groups at the 1 and 4 positions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C18H15NO5 |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO5/c1-2-23-18(22)15-16(20)13-9-8-12(10-14(13)17(21)19-15)24-11-6-4-3-5-7-11/h3-10,20H,2H2,1H3,(H,19,21) |
InChI-Schlüssel |
OTPCUBYEDZTOCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)





![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)
![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)




